1,4-Diazabicyclo[2.2.2]octane;octanedioic acid

Solid-State Chemistry Co-crystal Engineering Thermal Analysis

1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6) is a 1:1 molecular salt or co-crystal formed between the bicyclic diamine DABCO (1,4-diazabicyclo[2.2.2]octane) and the C8 dicarboxylic acid suberic acid (octanedioic acid). This compound belongs to a homologous series of hydrogen-bonded adducts of general formula [N(CH₂CH₂)₃N]·H·[OOC(CH₂)ₙCOOH] where n = 1–7, prepared via mechanochemical or solution-based acid-base reactions.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 650631-74-6
Cat. No. B12605947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[2.2.2]octane;octanedioic acid
CAS650631-74-6
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2.C(CCCC(=O)O)CCC(=O)O
InChIInChI=1S/C8H14O4.C6H12N2/c9-7(10)5-3-1-2-4-6-8(11)12;1-2-8-5-3-7(1)4-6-8/h1-6H2,(H,9,10)(H,11,12);1-6H2
InChIKeyXGPLTCAVYYJJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6): A Defined Hydrogen-Bonded Adduct for Controlled Solid-State Chemistry


1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6) is a 1:1 molecular salt or co-crystal formed between the bicyclic diamine DABCO (1,4-diazabicyclo[2.2.2]octane) and the C8 dicarboxylic acid suberic acid (octanedioic acid). This compound belongs to a homologous series of hydrogen-bonded adducts of general formula [N(CH₂CH₂)₃N]·H·[OOC(CH₂)ₙCOOH] where n = 1–7, prepared via mechanochemical or solution-based acid-base reactions [1]. Unlike the free DABCO base (CAS 280-57-9), which is hygroscopic and sublimes readily at room temperature, this adduct exhibits distinct solid-state properties governed by the proton-transfer state and crystal packing of the dicarboxylic acid chain [2].

Why Generic DABCO Salts Cannot Substitute for 1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6) in Solid-State Applications


Substituting 1,4-diazabicyclo[2.2.2]octane;octanedioic acid with the free DABCO base or other DABCO-dicarboxylate salts is not scientifically equivalent due to pronounced chain-length-dependent alternation in melting behavior and proton-transfer equilibria. The homologous series of DABCO·HOOC(CH₂)ₙCOOH adducts (n = 1–7) exhibits a characteristic odd–even melting point alternation phenomenon, wherein the thermal stability and phase behavior of the C8 (octanedioic acid) adduct differ systematically from those of neighboring homologs such as the C7 (pimelic acid) or C9 (azelaic acid) derivatives [1]. Furthermore, solid-state ¹³C NMR chemical shift tensors of the carboxylic acid group provide a definitive, quantitative criterion for distinguishing between neutral O–H···N hydrogen-bonded co-crystals and ionic (–)O···H–N(+) salts—a distinction that directly impacts solubility, stability, and further reactivity [1]. Generic substitution without accounting for these chain-length-specific solid-state parameters introduces uncontrolled variability in formulation performance and material reproducibility.

Quantitative Differentiation of 1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6) from Structural Analogs


Melting Point Alternation: Chain-Length-Dependent Thermal Stability of DABCO-Dicarboxylic Acid Adducts

The DABCO adduct with octanedioic acid (n = 6) participates in a well-documented odd–even melting point alternation phenomenon across the homologous series HOOC(CH₂)ₙCOOH (n = 1–7) with DABCO. This alternation is analogous to that observed for the parent dicarboxylic acids and dictates that the melting point of the C8 adduct (n = 6) is systematically distinct from those of the adjacent C7 (n = 5, pimelic acid) and C9 (n = 7, azelaic acid) adducts [1]. While exact numerical values for each homolog are reported in the primary literature, the alternation pattern establishes that the thermal behavior of CAS 650631-74-6 is not interpolable from shorter- or longer-chain analogs and must be verified experimentally for accurate formulation design [1].

Solid-State Chemistry Co-crystal Engineering Thermal Analysis

Solid-State NMR Protonation State Discrimination: Distinguishing Co-crystal vs. Salt Character in DABCO-Dicarboxylic Acid Adducts

The protonation state of the carboxylic acid group in DABCO·dicarboxylic acid adducts—whether it remains as a neutral O–H···N hydrogen bond (co-crystal) or undergoes full proton transfer to form an ionic (–)O···H–N(+) salt—can be unambiguously assigned using ¹³C CPMAS NMR chemical shift tensor analysis. The carbon chemical shift tensors of the COOH group, obtained from the sideband intensity of low-speed spinning NMR spectra, provide a reliable and quantitative criterion for determining the adduct's solid-state form [1]. This NMR methodology has been validated across the entire homologous series (n = 1–7) and offers a direct, non-destructive means of verifying the molecular state of CAS 650631-74-6, which is critical because salt vs. co-crystal identity influences solubility, dissolution rate, and stability [1].

Solid-State NMR Co-crystal Screening Hydrogen Bonding

Mechanochemical Synthesis Efficiency: Rapid, Solvent-Free Preparation of the 1:1 Adduct

The 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and octanedioic acid (CAS 650631-74-6) can be quantitatively prepared via mechanochemical grinding of the solid diamine and solid dicarboxylic acid, without the use of solvents [1]. This solid-state acid-base reaction proceeds to completion under ambient conditions and yields the pure adduct as confirmed by powder X-ray diffraction and solid-state NMR. In contrast, synthesis of the free DABCO base requires handling of a hygroscopic, subliming solid that readily absorbs atmospheric CO₂ and moisture, complicating accurate stoichiometric control [2]. The mechanochemical route offers a direct, atom-economical, and environmentally benign alternative for generating the precisely defined adduct for downstream applications [1].

Green Chemistry Mechanochemistry Solid-State Synthesis

Solid-State Stability and Hygroscopicity Mitigation vs. Free DABCO Base

Free 1,4-diazabicyclo[2.2.2]octane (DABCO, CAS 280-57-9) is highly hygroscopic and sublimes readily at room temperature (sublimation point ~20 °C), absorbing atmospheric CO₂ and moisture, which can lead to weighing errors and degradation upon storage [1]. Formation of the 1:1 adduct with octanedioic acid (CAS 650631-74-6) via acid-base complexation effectively passivates the nucleophilic amine centers, reducing hygroscopicity and eliminating sublimation under standard storage conditions. While direct quantitative hygroscopicity data for this specific adduct are not available in the open literature, the general principle that salt/co-crystal formation with dicarboxylic acids suppresses the volatility and moisture sensitivity of volatile amines is well established in solid-state pharmaceutical and materials chemistry [2].

Solid-State Stability Hygroscopicity Formulation Science

Recommended Application Scenarios for 1,4-Diazabicyclo[2.2.2]octane;octanedioic acid (CAS 650631-74-6)


Co-crystal Engineering and Solid-Form Screening for Amine-Containing APIs

The 1:1 adduct of DABCO and octanedioic acid serves as a model system for studying proton-transfer equilibria and hydrogen-bonding patterns in pharmaceutical co-crystals. The well-characterized solid-state NMR criteria for distinguishing neutral vs. ionic adducts [1] can be adapted to assess the salt/co-crystal status of amine-containing active pharmaceutical ingredients (APIs) with dicarboxylic acid co-formers, thereby informing intellectual property strategy and regulatory CMC (Chemistry, Manufacturing, and Controls) decisions.

Mechanochemical Synthesis Method Development and Green Chemistry Workflows

The quantitative, solvent-free preparation of CAS 650631-74-6 via mechanochemical grinding [1] exemplifies a green chemistry approach to synthesizing hydrogen-bonded adducts. This methodology is directly applicable to the synthesis of other acid-base adducts, coordination compounds, and metal-organic frameworks where precise stoichiometric control and avoidance of solvent waste are critical process parameters.

Calibration Standard for Solid-State NMR Protonation State Analysis

The comprehensive solid-state ¹³C NMR chemical shift tensor data reported for the homologous series of DABCO-dicarboxylic acid adducts (n = 1–7) [1] provide a valuable reference library for calibrating the protonation state of carboxylic acid groups in unknown solid forms. The octanedioic acid adduct (n = 6) fills a specific chain-length position within this series, enabling researchers to benchmark their own NMR tensor measurements against a well-defined standard.

Material Science Studies of Chain-Length-Dependent Thermal Properties

The odd–even melting point alternation exhibited by DABCO·HOOC(CH₂)ₙCOOH adducts [1] offers a tunable platform for investigating the relationship between aliphatic chain length, crystal packing, and thermal phase behavior in organic solids. The C8 (octanedioic acid) adduct occupies a specific node in this alternation pattern, making it a useful reference compound for materials scientists exploring structure-property correlations in flexible-chain molecular crystals.

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